
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, also known as OTS, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. OTS is a member of the family of cage compounds, which are characterized by their unique structure consisting of a central cavity surrounded by a cage-like framework of silicon and oxygen atoms.
Wirkmechanismus
The mechanism of action of 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs, proteins, and enzymes. These complexes can then be transported to specific target sites, where they can be released and exert their desired effects.
Biochemical and Physiological Effects
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been shown to have minimal toxicity and is generally considered to be biocompatible. However, its biochemical and physiological effects are still being investigated. In one study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In another study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was shown to enhance the activity of certain enzymes, indicating its potential as a catalyst.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has several advantages for use in lab experiments, including its ease of synthesis, stability, and biocompatibility. However, it also has some limitations, such as its relatively high cost and limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research on 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, including:
1. Further investigation of its anticancer properties and potential as a cancer treatment.
2. Development of novel drug delivery systems using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block.
3. Investigation of its potential as a catalyst for various chemical reactions.
4. Development of new materials using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block, with unique properties such as high thermal stability and mechanical strength.
5. Investigation of its potential as a biosensor for the detection of various molecules, such as proteins and enzymes.
6. Investigation of its potential as a template for the synthesis of novel organic-inorganic hybrid materials.
7. Further investigation of its mechanism of action and interactions with various molecules.
Conclusion
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and biocompatibility make it a promising candidate for drug delivery, catalysis, and materials science. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Synthesemethoden
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane can be synthesized using a variety of methods, including the reaction of tetramethyldisiloxane with ethylene oxide in the presence of a catalyst, or the reaction of tetramethyldisiloxane with ethylene oxide and a silanol catalyst. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and catalysis. In materials science, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties, such as high thermal stability, mechanical strength, and optical transparency. In drug delivery, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been investigated for its ability to encapsulate and deliver drugs to specific target sites, such as cancer cells. In catalysis, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
18547-30-3 |
|---|---|
Produktname |
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane |
Molekularformel |
C16H42O3Si4 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
[dimethyl(3-trimethylsilyloxypropyl)silyl]oxy-dimethyl-(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C16H42O3Si4/c1-20(2,3)17-13-11-15-22(7,8)19-23(9,10)16-12-14-18-21(4,5)6/h11-16H2,1-10H3 |
InChI-Schlüssel |
DMXGWDSHFINJOU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
Andere CAS-Nummern |
18547-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



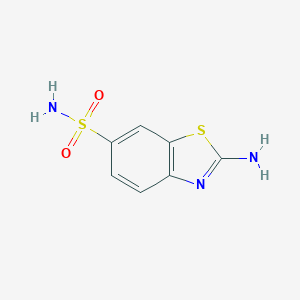
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

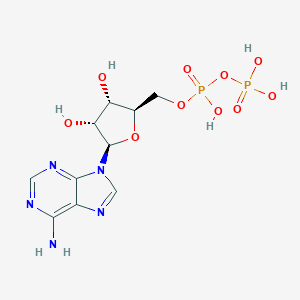
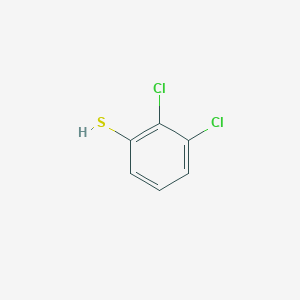
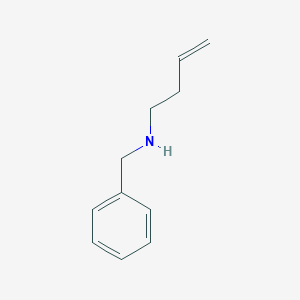


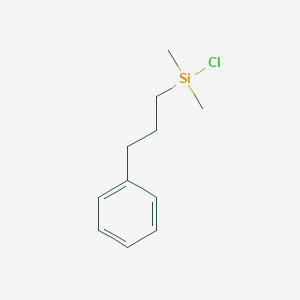
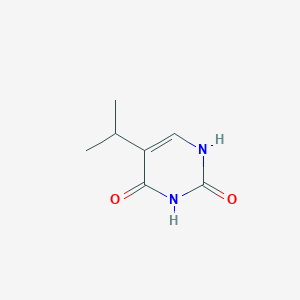

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
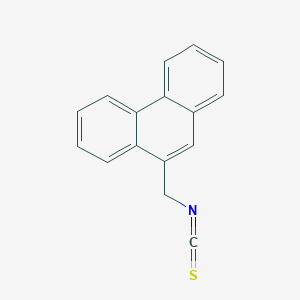
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)